3-(2-Chlorophenyl)-1,1-diethylthiourea
Description
3-(2-Chlorophenyl)-1,1-diethylthiourea is a thiourea derivative characterized by a 2-chlorophenyl group attached to the thiourea core, with diethyl substituents on the nitrogen atoms. Thiourea derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their ability to form hydrogen bonds and engage in π-π interactions.
Properties
IUPAC Name |
3-(2-chlorophenyl)-1,1-diethylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2S/c1-3-14(4-2)11(15)13-10-8-6-5-7-9(10)12/h5-8H,3-4H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQIJUQRCWMZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)NC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1,1-diethylthiourea typically involves the reaction of 2-chloroaniline with diethylthiocarbamoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like ethanol or dichloromethane to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1,1-diethylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1,1-diethylthiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to alterations in cellular functions and processes .
Comparison with Similar Compounds
3-(2-Bromo-4-chlorophenyl)-1,1-dimethylthiourea ()
- Substituents : Bromo and chloro groups on the phenyl ring; dimethyl groups on nitrogen.
- Key Differences: The bromo substituent increases molecular weight (MW: ~281.7 g/mol) and polarizability compared to the target compound’s single chloro group.
- Synthesis : Prepared via a high-yield route involving aryl isothiocyanates and amines, a method applicable to the target compound .
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea ()
- Substituents : Chlorobenzoyl and methoxyphenyl groups.
- Key Differences : The benzoyl group introduces a ketone functionality, enhancing electron-withdrawing effects and altering hydrogen-bonding capacity. The methoxy group increases solubility in polar solvents, contrasting with the diethyl groups’ lipophilicity.
- Structural Stability : Single-crystal X-ray data (R factor = 0.035) confirm planar geometry and strong N–H···S hydrogen bonds, a feature common to thioureas .
3-Acetyl-1-(3-chlorophenyl)thiourea (–5)
- Substituents : Acetyl group on the thiourea nitrogen; 3-chlorophenyl ring.
- Key Differences: The acetyl group introduces a carbonyl moiety, increasing reactivity in nucleophilic reactions. The 3-chlorophenyl substitution (vs.
1-(2,4-Dimethylphenyl)-3-methylthiourea ()
- Substituents : 2,4-Dimethylphenyl and methyl groups.
- Key Differences : Methyl groups on the phenyl ring reduce electron-withdrawing effects compared to chlorine. The smaller methyl substituent (vs. diethyl) decreases hydrophobicity (MW: 194.3 g/mol), impacting solubility .
Physicochemical Properties
Notes:
- Diethyl groups in the target compound confer higher lipophilicity than dimethyl or methyl analogs, favoring nonpolar environments.
- Halogen substituents (Cl, Br) enhance electronic effects and intermolecular interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
